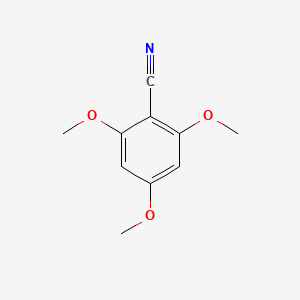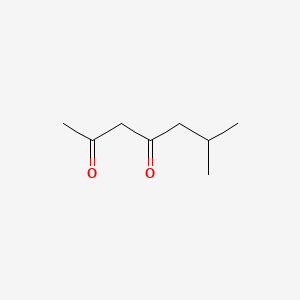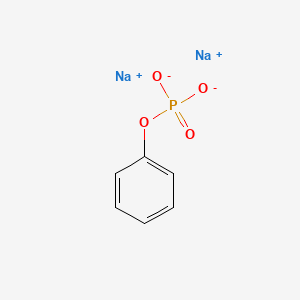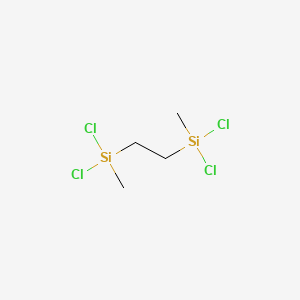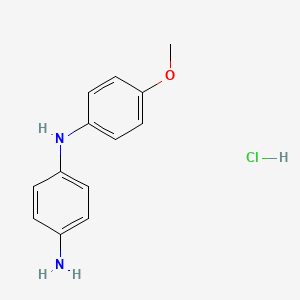
7-Chloro-4-hydrazinoquinoline
Overview
Description
7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 . It appears as a yellow to tan powder or crystals . It has been used in the preparation of new Schiff base hydrazone ligands via reaction with o-hydroxybenzaldehyde . It was also used in the preparation of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives and the heteroaromatic 7-chloro-4-quinolinylhydrazone derivatives .
Synthesis Analysis
7-Chloro-4-hydrazinoquinoline has been used in the synthesis of various compounds. For instance, it was used in the preparation of new Schiff base hydrazone ligands . It was also used in the synthesis of Cu (II), Ni (II) Co (II), Fe (III), and UO2 (II) complexes of a new Schiff base hydrazone .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-hydrazinoquinoline is based on structures generated from information available in ECHA’s databases . The InChI string is1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) . Chemical Reactions Analysis
7-Chloro-4-hydrazinoquinoline has been involved in various chemical reactions. It was used in the preparation of new Schiff base hydrazone ligand via reaction with o-hydroxybenzaldehyde . It was also used in the preparation of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives and the heteroaromatic 7-chloro-4-quinolinylhydrazone derivatives .Physical And Chemical Properties Analysis
7-Chloro-4-hydrazinoquinoline is a yellow to tan powder or crystals . It has a melting point of 219-225 degrees Celsius . The compound has a molecular weight of 193.63 .Scientific Research Applications
1. Synthesis of Schiff Base Hydrazone Ligands 7-Chloro-4-hydrazinoquinoline is used in the preparation of new Schiff base hydrazone ligands through a reaction with o-hydroxybenzaldehyde. These ligands have potential applications in coordination chemistry for creating complex metal ions that can be used in catalysis, molecular recognition, and more .
Preparation of Heteroaromatic Isonicotinohydrazide Derivatives
This compound is also utilized in synthesizing N′-(E)-heteroaromatic-isonicotinohydrazide derivatives. Such derivatives are studied for their potential pharmacological properties, including antimicrobial and anticancer activities .
Development of Anticancer Agents
7-Chloroquinolinehydrazones, synthesized using 7-Chloro-4-hydrazinoquinoline, have shown promising cytotoxic activity against various cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. These compounds are being explored as potential anticancer agents due to their submicromolar GI50 values on a large panel of cell lines .
Safety and Hazards
7-Chloro-4-hydrazinoquinoline is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
(7-chloroquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTPKEHPDDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178539 | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydrazinoquinoline | |
CAS RN |
23834-14-2 | |
| Record name | 7-Chloro-4-hydrazinylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23834-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-hydrazinoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Chloro-4-hydrazinoquinoline a valuable building block in organic synthesis?
A1: 7-Chloro-4-hydrazinoquinoline features both a hydrazine moiety and a halogenated aromatic ring, providing multiple reactive sites for chemical transformations. This versatility enables its use in synthesizing various heterocycles, including pyrazoles [], pyrazolo[4,3-c]quinolines [], and a diverse range of fused heterocyclic systems incorporating benzofuran, benzodiazepine, pyridotriazepine, benzoxazepine, and benzothiazepine units [].
Q2: Could you elaborate on the antimalarial potential of 7-Chloro-4-hydrazinoquinoline derivatives?
A2: Researchers have explored the antimalarial activity of novel quinolinylhydrazones synthesized from 7-Chloro-4-hydrazinoquinoline. Notably, compound 11a, a quinolinylhydrazone containing a Schiff base, displayed potent in vitro activity against both chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of Plasmodium falciparum []. This finding highlights the potential of 7-Chloro-4-hydrazinoquinoline derivatives as a source of new antimalarial agents.
Q3: Are there any studies exploring the use of computational chemistry in understanding 7-Chloro-4-hydrazinoquinoline derivatives?
A3: Yes, researchers have employed computational methods, including density functional theory (DFT) calculations, to investigate the molecular properties and potential antiviral activities of tryptamine derivatives, comparing them to 7-Chloro-4-hydrazinoquinoline []. These studies involved analyzing frontier molecular orbitals, molecular electrostatic potential maps, and performing molecular docking simulations. The results offer insights into the structure-activity relationships and potential applications of these compounds in treating viral diseases like COVID-19.
Q4: Can you provide details on the synthetic routes used to produce 7-Chloro-4-hydrazinoquinoline derivatives?
A4: Several synthetic strategies have been reported. For instance, pyrazolo[4,3-c]quinoline derivatives were efficiently synthesized using an electrochemical approach []. This method, conducted under mild conditions in an undivided cell, provides a straightforward route to linear hydrazones followed by their cyclization to the desired products. Additionally, condensation reactions with various aldehydes and ketones are commonly employed to generate a diverse library of Schiff base derivatives [, ].
Q5: Have any studies investigated the stability and formulation of 7-Chloro-4-hydrazinoquinoline and its derivatives?
A5: While the provided research abstracts don't delve into the specifics of stability and formulation, these aspects are crucial for developing any pharmaceutical compound. Future studies could explore the stability of 7-Chloro-4-hydrazinoquinoline derivatives under various storage conditions (temperature, humidity, light) and in different formulations (solid dispersions, nanoparticles) to optimize their shelf-life and delivery.
Q6: What analytical techniques are commonly employed to characterize and quantify 7-Chloro-4-hydrazinoquinoline derivatives?
A6: Researchers utilize a combination of techniques, including UV/Vis spectrophotometry, 1H-NMR, and FTIR spectroscopy, to confirm the structure and purity of synthesized 7-Chloro-4-hydrazinoquinoline derivatives []. Additionally, methods like high-performance liquid chromatography (HPLC) could be employed for quantitative analysis, allowing researchers to assess reaction yields, purity, and potentially study the pharmacokinetic properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




